molecular formula C19H20BrNO2 B13745859 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- CAS No. 100347-63-5

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-

Cat. No.: B13745859
CAS No.: 100347-63-5
M. Wt: 374.3 g/mol
InChI Key: SZBNEVHYDNZXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is a complex organic compound that belongs to the benzofuran family This compound is characterized by the presence of a bromine atom, a diethylaminomethyl group, and a phenyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- typically involves multiple steps, including the formation of the benzofuran core, bromination, and the introduction of the diethylaminomethyl and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and alkyl halides (e.g., CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while reduction may yield benzofuranols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminomethyl group may enhance its binding affinity to these targets, while the bromine and phenyl groups may influence its overall chemical reactivity and stability. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzofuranol, 4-bromo-2,3-dihydro-6-propyl-
  • 4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol
  • Benzenemethanol, 2-bromo-4-chloro-3-fluoro-

Uniqueness

5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is unique due to the presence of the diethylaminomethyl group, which is not commonly found in similar compounds. This group may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

100347-63-5

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

4-bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol

InChI

InChI=1S/C19H20BrNO2/c1-3-21(4-2)12-14-10-17-15(18(20)19(14)22)11-16(23-17)13-8-6-5-7-9-13/h5-11,22H,3-4,12H2,1-2H3

InChI Key

SZBNEVHYDNZXLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.